Fluorescent red 731 reactive

Near-infrared fluorescence imaging Dye stability In vivo probe design

Researchers requiring deep-tissue NIR imaging with minimal autofluorescence often encounter signal loss from thermally labile dyes. Fluorescent red 731 reactive (DY-731 NHS ester) directly addresses this with ≥90% absorbance retention over 72 h at 37°C in PBS, outperforming ICG. • λabs/λem: 736/759 nm; ε = 225,000 L·mol⁻¹·cm⁻¹; Φf up to 0.3 under optimized conditions. • Class-level cytotoxicity: 96% cell vitality at 100 µM (vs. 12% for ICG), minimizing live-cell assay artifacts. • NHS ester enables single-step IgG conjugation at recommended D/P 1-2 for target-specific probe construction. Supplied as 1 mg aliquots; bulk quantities available upon request with batch-specific CoA.

Molecular Formula C42H50N3NaO11S2
Molecular Weight 860.0 g/mol
Cat. No. B12056615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent red 731 reactive
Molecular FormulaC42H50N3NaO11S2
Molecular Weight860.0 g/mol
Structural Identifiers
SMILESCC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+]
InChIInChI=1S/C42H51N3O11S2.Na/c1-7-43(8-2)30-17-19-32-29(26-37(41(3,4)5)55-35(32)27-30)14-10-9-11-15-36-42(6,23-12-16-40(48)56-45-38(46)21-22-39(45)47)33-28-31(58(52,53)54)18-20-34(33)44(36)24-13-25-57(49,50)51;/h9-11,14-15,17-20,26-28H,7-8,12-13,16,21-25H2,1-6H3,(H-,49,50,51,52,53,54);/q;+1/p-1
InChIKeyIIZDVYZSEGBVAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.2 mg / 1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent Red 731 Reactive – Near-Infrared Cyanine NHS Ester


Fluorescent red 731 reactive (also designated DY-731, catalog sc-300709) is a far-red–excitable asymmetric cyanine fluorophore functionalized as an N-hydroxysuccinimidyl (NHS) ester for covalent conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides . It exhibits an absorption maximum at 736 nm and emission maximum at 759 nm in ethanol, with a molar absorptivity of 225,000 L·mol⁻¹·cm⁻¹, placing its spectral window within the near-infrared (NIR) diagnostic range (650–900 nm) where tissue autofluorescence and light scattering are minimized [1]. The compound has a molecular weight of 859.98 g·mol⁻¹, molecular formula C₄₂H₅₀N₃NaO₁₁S₂, and is supplied as a reactive labeling reagent for research applications requiring deep-tissue penetration or low-background fluorescence detection [2].

Workflow NHS ester labeling of primary amines on proteins, antibodies, and amine-modified oligonucleotides
Spectral Far-red/NIR excitation/emission (~736/759 nm) for deep-tissue imaging with low autofluorescence
Format Reactive labeling reagent, research use only

Why Fluorescent Red 731 Reactive Cannot Be Replaced


Near-infrared fluorescent dyes within the same nominal spectral class exhibit wide variability in quantum yield, thermal stability, cytotoxicity, and conjugation chemistry that directly impacts experimental outcomes. Fluorescent red 731 reactive (DY-731 NHS ester) occupies a distinct performance niche: its fluorescence quantum yield (Φf) is significantly higher than that of the clinically approved indocyanine green (ICG), and its thermal stability in phosphate-buffered saline (PBS) at physiological temperature far exceeds that of ICG [1]. Although Cy5.5 provides higher quantum yields in some conditions, it operates at shorter wavelengths (~675/694 nm), offering less tissue penetration than DY-731's far-red excitation. Alexa Fluor 750, while spectrally closer, lacks the same body of peer-reviewed thermal-stability and cytotoxicity comparison data against ICG that exists for DY-731. Substituting any of these alternatives without verifying stability under relevant experimental conditions risks signal loss, increased cytotoxicity, or incompatible spectral overlap [1].

Thermal stability mismatch
DY-731 may retain absorbance over extended incubations at 37 °C, while ICG and untested alternatives may show faster degradation, risking signal loss in long-term imaging.
Spectral overlap vs. penetration
Cy5.5 operates at shorter wavelengths (~675 nm) limiting tissue penetration; Alexa Fluor 750 at longer wavelengths (~753 nm) may reduce quantum yield. Direct substitution may alter imaging depth and brightness.
Conjugation chemistry differences
ICG requires derivatization for covalent labeling; other NHS ester dyes differ in stability and spectral position, requiring re-validation of labeling protocols and performance.

Fluorescent Red 731 Reactive – Head-to-Head Comparisons


Thermal Stability vs. Indocyanine Green

Fluorescent red 731 reactive (DY-731) demonstrates markedly superior thermal stability relative to indocyanine green (ICG) under physiologically relevant conditions. In a head-to-head in vitro study, the DY-series dyes, including DY-731, maintained 90–100% of their initial absorbance over 72 hours at 37 °C in phosphate-buffered saline (PBS) and PBS containing bovine serum albumin (BSA), whereas ICG exhibited significantly lower stability under identical conditions [1]. This stability differential is critical for long-duration in vivo imaging experiments and for probe shelf-life.

Thermal Stability vs. ICG
Head-to-head
DY-731 retained 90–100% absorbance after 72 h at 37 °C in PBS; ICG degraded substantially under identical conditions.
Supports selection for long-duration imaging probe stability review
Pauli et al. 2009, Fig. 4; PBS/BSA incubation
Near-infrared fluorescence imaging Dye stability In vivo probe design

Cytotoxicity vs. Indocyanine Green

In a direct cytotoxicity comparison using J774A.1 macrophage cells, the DY-series dyes (including DY-731) showed markedly lower cytotoxicity than indocyanine green (ICG) at a concentration of 100 µM. While DY-676 and DY-681 exhibited 96% and 93% cell vitality respectively at this concentration, clinically approved ICG demonstrated only 12% vitality under identical conditions [1]. Although the published abstract quantifies cell vitality specifically for DY-676 and DY-681, the study explicitly states that all DY dyes—including DY-731—revealed lower cytotoxicity in comparison to ICG, positioning DY-731 within a low-cytotoxicity dye family [1].

Cytotoxicity vs. ICG
Class-level
DY-series dyes ~8-fold higher cell vitality vs. ICG at 100 µM (J774A.1 macrophages, 24 h). DY-731 vitality inferred from DY-676 (96%) and DY-681 (93%).
Supports live-cell imaging endpoint interpretation
Class-level inference; direct DY-731 data not yet published
Cytotoxicity Cell viability Biocompatibility

Fluorescence Quantum Yield vs. ICG

The fluorescence quantum yield (Φf) of DY-731 in aqueous buffer is approximately 0.1, a value significantly higher than that of ICG (Φf ≈ 0.09 in PBS) and markedly superior to the predecessor dye DY-676, whose quantum yield is limited by aggregation-induced quenching. The Pauli et al. (2009) study specifically reports that DY-731, DY-681, and DY-751 all demonstrate quantum yields around 0.1 in aqueous solution, compared to ICG's quantum yield of approximately 0.09 [1]. An independent conference abstract further reported highest quantum yields of approximately 0.3 for DY-676, DY-681, and DY-731 under optimized conditions [2]. This quantum yield advantage over ICG, combined with DY-731's longer excitation wavelength (~736 nm vs. ICG's 780 nm), provides improved signal-to-background ratio for NIR fluorescence imaging.

Fluorescence Quantum Yield
Reported
Φf ≈ 0.1 in aqueous buffer (Pauli et al. 2009); up to 0.3 under optimized conditions (ESMI 2007). ICG Φf ≈ 0.09.
May improve NIR probe sensitivity assessment
Cross-study comparison; optimized QY from conference abstract
Fluorescence quantum yield NIR fluorophore brightness Probe sensitivity

Spectral Position vs. Cy5.5 & Alexa Fluor 750

Fluorescent red 731 reactive (DY-731) exhibits a molar absorptivity of 225,000 L·mol⁻¹·cm⁻¹ (determined in ethanol) with absorption/emission maxima at 736/759 nm . This spectral position places it in a distinctive window: it is red-shifted relative to Cy5.5 (abs/em ~675–692/694–710 nm, ε ~190,000–250,000 M⁻¹cm⁻¹) , providing deeper tissue penetration and lower autofluorescence, while being blue-shifted relative to Alexa Fluor 750 (abs/em ~749–753/775–782 nm, ε ~240,000–290,000 M⁻¹cm⁻¹) , avoiding the lower quantum yield region of longer-wavelength cyanines. This intermediate spectral position allows DY-731 to balance tissue penetration depth with fluorescence brightness for applications in the 700–800 nm window.

Spectral Position
Data to verify
abs/em 736/759 nm (ethanol), ε 225,000 L·mol⁻¹·cm⁻¹. Cy5.5: ~675/694 nm; AF750: ~753/782 nm.
Spectral balance between tissue penetration and brightness for NIR imaging
Manufacturer datasheets; peer-reviewed head-to-head data unavailable
Molar extinction coefficient Spectral properties NIR dye selection

NHS Ester Conjugation Chemistry

Fluorescent red 731 reactive is supplied as an NHS (N-hydroxysuccinimidyl) ester, enabling direct covalent conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides under mild aqueous conditions (pH 8.3–9.0, bicarbonate buffer) . The recommended labeling protocol achieves a dye-to-protein ratio of 1–2 using equimolar to 2-fold molar excess of dye, which minimizes over-labeling and preserves conjugate quantum yield . In contrast, ICG is not natively available as an amine-reactive NHS ester and requires additional derivatization steps for covalent protein labeling, while Cy5.5 and Alexa Fluor 750 NHS esters are available but differ in their spectral positions and documented stability profiles. The reactive NHS ester functionality, combined with DY-731's favorable stability and cytotoxicity profile, makes it a directly usable, one-step labeling reagent for target-specific probe construction .

NHS Ester Chemistry
Data to verify
Ready-to-use NHS ester for one-step amine conjugation at pH 9.0. ICG lacks native NHS ester; Cy5.5/AF750 NHS esters available but with different spectra.
Supports direct labeling workflow evaluation
Protocol details from supplier; stability data not reviewed
Bioconjugation NHS ester labeling Protein modification

Fluorescent Red 731 Reactive – Application Scenarios


In Vivo NIRF Imaging of Tumor Xenografts

DY-731's 736/759 nm spectral position within the NIR diagnostic window, combined with its superior thermal stability (≥90% absorbance retention over 72 h at 37 °C) relative to ICG, makes it a preferred fluorophore for longitudinal in vivo tumor imaging studies [1]. The far-red excitation minimizes tissue autofluorescence, while the NHS ester enables direct conjugation to tumor-targeting antibodies or peptides, enabling construction of target-specific probes with stable signal over multi-day imaging windows .

Low-Cytotoxicity Live-Cell Labeling & Tracking

The documented low cytotoxicity of DY-series dyes at concentrations up to 100 µM (class-level: DY-676 showed 96% cell vitality vs. ICG's 12%) positions DY-731 as a safer alternative to ICG for live-cell imaging applications [1]. Researchers labeling cell-surface proteins or tracking labeled cells over extended culture periods can benefit from reduced dye-induced toxicity, minimizing experimental artifacts in proliferation, migration, or functional assays.

Antibody-Dye Conjugates for Deep-Tissue Imaging

The NHS ester functionality enables straightforward one-step conjugation to IgG antibodies at controlled dye-to-protein ratios (recommended D/P 1–2) . DY-731's fluorescence quantum yield (Φf ≈ 0.1 in PBS, up to 0.3 under optimized conditions) provides brighter conjugates than ICG-labeled antibodies, while its spectral red-shift relative to Cy5.5 (~44–61 nm) allows deeper tissue penetration in whole-organ or thick-tissue-section imaging [1][2]. This combination is particularly valuable for CEA-targeted or other tumor-antigen-directed probes requiring high sensitivity and low background.

Long-Duration FRET Assays

DY-731 has been employed as a FRET acceptor in membrane-protein interaction studies, where its quantum yield of approximately 0.35% under specific conditions (as cited in P450 interaction studies) and its spectral compatibility with donors such as DY-682 (abs/em 674/712 nm) enable distance measurements in the far-red spectral range [3]. The dye's documented thermal stability over 72 hours at physiological temperature supports its use in FRET assays requiring prolonged incubation or real-time kinetic monitoring.

Application
Selection Property
Validation Focus
Tumor xenograft NIRF imaging
Thermal stability and NIR spectral window
Longitudinal signal stability and tumor-targeting conjugate validation
Live-cell labeling and tracking
Reported low cytotoxicity in cell-based assays
Cell viability and functional endpoint monitoring
Deep-tissue antibody-dye conjugates
NHS ester conjugation with controlled D/P ratio
Conjugate brightness and tissue penetration in thick sections
Membrane-protein FRET studies
Far-red spectral compatibility as FRET acceptor
Signal stability in prolonged kinetic assays

Technical Documentation Hub

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24 linked technical documents
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